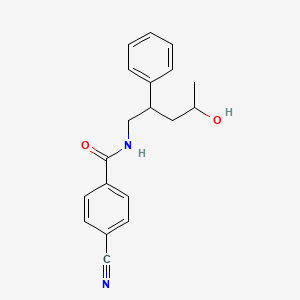
2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide is a chemical compound that belongs to the class of phenylacetamides. It is also known as THP-1 and is used in scientific research for its potential therapeutic properties. This compound has been studied extensively to understand its synthesis, mechanism of action, biochemical and physiological effects, and its potential applications in various diseases.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It also activates the AMPK pathway, which is involved in energy metabolism and cell survival. Additionally, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. It also has potential cardioprotective effects by improving heart function and reducing the risk of cardiovascular diseases. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide in lab experiments include its high yield and purity, its potential therapeutic properties, and its ability to modulate various signaling pathways in the body. However, its limitations include the need for further studies to fully understand its mechanism of action and its potential side effects.
Future Directions
There are many future directions for the study of 2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide. One potential direction is to further investigate its potential therapeutic properties in various diseases such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to study its potential side effects and toxicity in the body. Additionally, future studies could focus on the development of new analogs of this compound with improved therapeutic properties and reduced side effects.
Synthesis Methods
The synthesis of 2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide involves the reaction of 4-hydroxyphenylacetic acid with 2-(2-bromoethyl)-1,3-thiazole followed by reaction with sodium hydride and N-(2-hydroxy-2-thiophen-3-ylpropyl)amine. This process results in the formation of the desired compound with high yield and purity.
Scientific Research Applications
2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide has been studied for its potential therapeutic properties in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It also has potential cardioprotective effects by reducing oxidative stress and inflammation in the heart. In addition, it has been studied for its neuroprotective properties in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(19,12-6-7-20-9-12)10-16-14(18)8-11-2-4-13(17)5-3-11/h2-7,9,17,19H,8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMNVGYDBVCDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)O)(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)
![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)
![[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640955.png)
![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640957.png)
![1-(5-Ethyl-1,3-thiazol-2-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640965.png)
![(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B6640977.png)
![1-(2-Methylphenoxy)-3-[3-(2-methylpropoxy)pyrrolidin-1-yl]propan-2-ol](/img/structure/B6640982.png)
![N-[1-(3-hydroxyazetidin-1-yl)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B6640989.png)

![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)

![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)
![1-[2-(6-chloropyridin-3-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6641041.png)
